Cas no 1803585-76-3 (6-Bromo-2H,3H-furo3,2-bpyridin-3-one Hydrochloride)
6-Bromo-2H,3H-furo3,2-bpyridin-3-one Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-2H,3H-furo3,2-bpyridin-3-one Hydrochloride
-
- MDL: MFCD28397564
6-Bromo-2H,3H-furo3,2-bpyridin-3-one Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B258223-2.5mg |
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one Hydrochloride |
1803585-76-3 | 2.5mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B258223-5mg |
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one Hydrochloride |
1803585-76-3 | 5mg |
$ 95.00 | 2022-06-01 | ||
| TRC | B258223-25mg |
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one Hydrochloride |
1803585-76-3 | 25mg |
$ 365.00 | 2022-06-01 | ||
| Aaron | AR01BAY1-1g |
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride |
1803585-76-3 | 95% | 1g |
$2678.00 | 2025-02-09 | |
| Aaron | AR01BAY1-2.5g |
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride |
1803585-76-3 | 95% | 2.5g |
$5226.00 | 2025-02-09 | |
| Aaron | AR01BAY1-50mg |
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride |
1803585-76-3 | 95% | 50mg |
$731.00 | 2025-02-09 | |
| Aaron | AR01BAY1-100mg |
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride |
1803585-76-3 | 95% | 100mg |
$945.00 | 2025-02-09 | |
| Aaron | AR01BAY1-250mg |
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride |
1803585-76-3 | 95% | 250mg |
$1339.00 | 2025-02-09 | |
| Aaron | AR01BAY1-500mg |
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride |
1803585-76-3 | 95% | 500mg |
$2093.00 | 2025-02-09 | |
| Aaron | AR01BAY1-5g |
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride |
1803585-76-3 | 95% | 5g |
$7717.00 | 2025-02-09 |
6-Bromo-2H,3H-furo3,2-bpyridin-3-one Hydrochloride Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 6-Bromo-2H,3H-furo3,2-bpyridin-3-one Hydrochloride
Research Briefing on 6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one Hydrochloride (CAS: 1803585-76-3)
6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one Hydrochloride (CAS: 1803585-76-3) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structural features, including a fused furopyridinone core and a bromine substituent, make it a promising candidate for drug discovery and development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of bioactive molecules. Its structural motif is particularly relevant in the design of kinase inhibitors, given its ability to interact with ATP-binding sites in various kinase enzymes. Preliminary in vitro assays have demonstrated moderate inhibitory activity against several kinases, including those implicated in cancer and inflammatory diseases. These findings suggest that 6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one Hydrochloride could serve as a scaffold for the development of targeted therapies.
The synthesis of 6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one Hydrochloride has been optimized in recent publications, with researchers reporting high yields and purity through multi-step organic reactions. Key steps include bromination of the furopyridinone core followed by hydrochloric acid salt formation. Advanced analytical techniques, such as NMR spectroscopy and high-resolution mass spectrometry, have been employed to confirm the compound's structure and purity. These methodological advancements are critical for ensuring reproducibility and scalability in industrial applications.
In addition to its kinase inhibitory potential, recent investigations have explored the compound's interactions with other biological targets. For instance, molecular docking studies have revealed favorable binding affinities for certain GPCRs (G-protein-coupled receptors), which are important drug targets for neurological and metabolic disorders. These computational findings are currently being validated through experimental assays, with preliminary results indicating promising activity profiles. Further optimization of the compound's pharmacokinetic properties, such as solubility and metabolic stability, is underway to enhance its drug-like characteristics.
The safety and toxicological profile of 6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one Hydrochloride has also been a focus of recent research. Initial cytotoxicity studies in human cell lines have shown acceptable safety margins at therapeutic concentrations, though further in vivo studies are required to fully assess its biocompatibility. Researchers are particularly interested in its potential off-target effects and are employing proteomic and transcriptomic approaches to elucidate its mechanism of action at a systems level.
In conclusion, 6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one Hydrochloride represents a versatile and pharmacologically relevant compound with multiple applications in drug discovery. Its unique chemical structure, combined with promising biological activity, positions it as a valuable tool for medicinal chemists. Future research directions include the development of derivatives with improved potency and selectivity, as well as comprehensive preclinical evaluations to advance its therapeutic potential. This compound exemplifies the ongoing innovation in chemical biology and underscores the importance of interdisciplinary approaches in modern drug development.
1803585-76-3 (6-Bromo-2H,3H-furo3,2-bpyridin-3-one Hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)